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molecular formula C10H15N3 B8652025 5-(Piperidin-3-ylmethyl)pyrimidine

5-(Piperidin-3-ylmethyl)pyrimidine

Cat. No. B8652025
M. Wt: 177.25 g/mol
InChI Key: IXEIPTFJTFFMMW-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

Made in an analogue manner to 2-(piperidin-3-ylmethyl)pyrimidine using 5-bromopyrimidine with tert-butyl 3-(iodomethyl)piperidine-1-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][C:8]2N=CC=CN=2)[CH2:2]1.BrC1[CH:16]=[N:17][CH:18]=[N:19][CH:20]=1.ICC1CCCN(C(OC(C)(C)C)=O)C1>>[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][C:8]2[CH:16]=[N:17][CH:18]=[N:19][CH:20]=2)[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)CC1=NC=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=NC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC1CN(CCC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1CC(CCC1)CC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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